![molecular formula C8H11BrN2O B1411955 [(4-Bromo-2-methoxyphenyl)methyl]hydrazine CAS No. 1549712-05-1](/img/structure/B1411955.png)
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine
Overview
Description
The compound “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” is a hydrazine derivative. Hydrazines are a class of organic compounds with the formula R2N-NR2. They are often used in various chemical reactions due to their reactive nature .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” would consist of a hydrazine group attached to a benzene ring, which is substituted with a bromo group at the 4-position and a methoxy group at the 2-position .Chemical Reactions Analysis
Hydrazine derivatives are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” would undergo are not available in the literature I have access to.Scientific Research Applications
Synthesis and Antidepressant Activities
A study focused on synthesizing new 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate. These compounds were evaluated for their antidepressant activities using the 'Porsolt Behavioural Despair Test' on Swiss-Webster mice. It was observed that certain compounds, such as those with 4-methoxy and 4-chloro substituents, showed increased antidepressant activity, while bromo and methyl substituents decreased this activity (Palaska, Aytemir, Uzbay, & Erol, 2001).
Interaction with Nitrophenylhydrazines
Research dating back to 1937 explored the action of hydrazine and methylhydrazine on various chloronitrobenzenes and bromonitrobenzenes. This study laid foundational understanding of the chemical behavior and potential applications of compounds like [(4-Bromo-2-methoxyphenyl)methyl]hydrazine in reactions with nitrophenylhydrazines (Maaskant, 1937).
Metabolism in Rats
A 2002 study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This study is relevant due to the structural similarity of 2C-B to [(4-Bromo-2-methoxyphenyl)methyl]hydrazine. The metabolites identified in this study could provide insights into the metabolic pathways and potential biological applications of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Anticonvulsant Activity
Research on the synthesis of 1-methyl-4-substituted 3,5-pyrazolidinediones, which are chemically related to the compound , was conducted to explore their potential as anticonvulsant agents. This study's insights into the chemical synthesis and biological evaluation of these compounds might be relevant to understanding the potential applications of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine in similar contexts (Kornet, Thorstenson, & Lubawy, 1974).
Antineoplastic Agents
A 1986 study synthesized 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, a class of compounds with potential to function as biological methylating agents, and evaluated them as antineoplastic agents against certain leukemia and melanoma. This research could be significant in understanding the potential therapeutic applications of similar compounds, including [(4-Bromo-2-methoxyphenyl)methyl]hydrazine (Hrubiec, Shyam, Cosby, & Sartorelli, 1986).
properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVTVAQLMIKKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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